molecular formula C19H20N2O4 B11478984 2(1H)-Quinoxalinone, 4-[3-(3,4-dimethoxyphenyl)-1-oxopropyl]-3,4-dihydro-

2(1H)-Quinoxalinone, 4-[3-(3,4-dimethoxyphenyl)-1-oxopropyl]-3,4-dihydro-

Cat. No.: B11478984
M. Wt: 340.4 g/mol
InChI Key: QTBOFNWVBFITRS-UHFFFAOYSA-N
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Description

2(1H)-Quinoxalinone, 4-[3-(3,4-dimethoxyphenyl)-1-oxopropyl]-3,4-dihydro- is a heterocyclic organic compound that belongs to the quinoxalinone family. This compound is characterized by its unique structure, which includes a quinoxalinone core substituted with a 3,4-dimethoxyphenyl group and a 1-oxopropyl group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

The synthesis of 2(1H)-Quinoxalinone, 4-[3-(3,4-dimethoxyphenyl)-1-oxopropyl]-3,4-dihydro- can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the quinoxalinone core.

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

2(1H)-Quinoxalinone, 4-[3-(3,4-dimethoxyphenyl)-1-oxopropyl]-3,4-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert the quinoxalinone core to a dihydroquinoxaline structure.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

    Acylation: The compound can participate in acylation reactions to introduce additional acyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and acylating agents like acetic anhydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2(1H)-Quinoxalinone, 4-[3-(3,4-dimethoxyphenyl)-1-oxopropyl]-3,4-dihydro- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2(1H)-Quinoxalinone, 4-[3-(3,4-dimethoxyphenyl)-1-oxopropyl]-3,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

2(1H)-Quinoxalinone, 4-[3-(3,4-dimethoxyphenyl)-1-oxopropyl]-3,4-dihydro- can be compared with other similar compounds, such as:

The uniqueness of 2(1H)-Quinoxalinone, 4-[3-(3,4-dimethoxyphenyl)-1-oxopropyl]-3,4-dihydro- lies in its specific substitution pattern and the presence of the quinoxalinone core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)propanoyl]-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C19H20N2O4/c1-24-16-9-7-13(11-17(16)25-2)8-10-19(23)21-12-18(22)20-14-5-3-4-6-15(14)21/h3-7,9,11H,8,10,12H2,1-2H3,(H,20,22)

InChI Key

QTBOFNWVBFITRS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)N2CC(=O)NC3=CC=CC=C32)OC

Origin of Product

United States

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